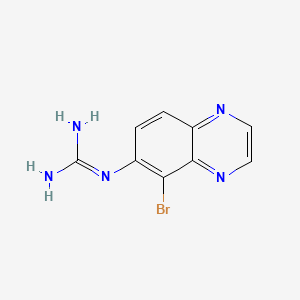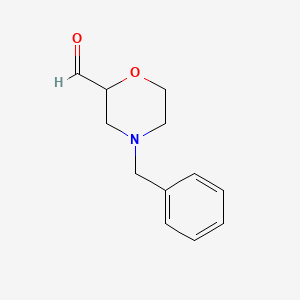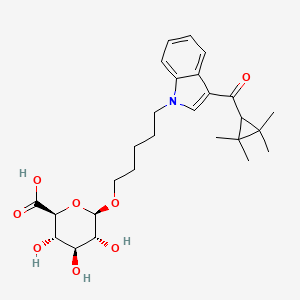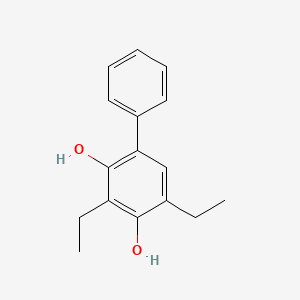
1-(5-Bromoquinoxalin-6-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromoquinoxalin-6-yl)guanidine, also known as N-(5-Bromo-6-quinoxalinyl)guanidine, is a chemical compound with the molecular formula C9H8BrN5 . It is an impurity of Brimonidine Tartrate, an α2 receptor agonist used to treat glaucoma .
Molecular Structure Analysis
The 1-(5-Bromoquinoxalin-6-yl)guanidine molecule contains a total of 24 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 guanidine derivative, and 2 primary amines (aliphatic) .
Physical And Chemical Properties Analysis
The molecular weight of 1-(5-Bromoquinoxalin-6-yl)guanidine is 266.10 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 264.99631 g/mol . The topological polar surface area is 90.2 Ų . It has a complexity of 253 .
Aplicaciones Científicas De Investigación
Pharmaceuticals: Antihypertensive Agents
The guanidine scaffold is present in many compounds with a broad range of biological activities, including the treatment of hypertension. Guanidine derivatives like guanethidine, guanabenz, and guanadrel are well-established antihypertensive agents. The presence of the guanidine group in these molecules contributes to their ability to modulate blood pressure .
Antidiabetic Drugs
Metformin, a biguanide class drug, is an orally administered antihyperglycemic agent used in the treatment of type 2 diabetes. The guanidine group in metformin plays a crucial role in its mechanism of action, which involves the reduction of hepatic glucose production and the increase of insulin sensitivity .
Histamine Receptor Antagonists
Guanidine derivatives are found in histamine receptor antagonists such as cimetidine and famotidine. These are frequently used in the treatment of heartburn and peptic ulcers. The guanidine moiety interacts with the histamine H2-receptors in the stomach lining, reducing acid secretion .
Organocatalysis
Guanidines serve as valuable scaffolds in organocatalysis, playing key roles in various biological functions. They are involved in catalytic processes that facilitate chemical reactions, making them essential for the synthesis of complex organic compounds .
Synthesis of Heterocycles
Guanidines are precursors for the synthesis of heterocycles, which are compounds featuring rings with at least one atom other than carbon. These heterocycles are significant in the development of pharmaceuticals and agrochemicals due to their diverse biological activities .
Neuraminidase Inhibitors for Influenza Treatment
The guanidine frame is utilized in clinically marketed drugs like zanamivir and peramivir, which are neuraminidase inhibitors developed for the treatment of influenza. These inhibitors block the function of the viral neuraminidase protein, preventing the release of new viral particles .
Chemical Synthesis
The guanidine derivative is used in chemical synthesis, providing a building block for various organic compounds. It is involved in reactions that form complex structures, which can be used in further research and development in chemistry .
Propiedades
IUPAC Name |
2-(5-bromoquinoxalin-6-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN5/c10-7-5(15-9(11)12)1-2-6-8(7)14-4-3-13-6/h1-4H,(H4,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSURPVIDDDHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N=C(N)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromoquinoxalin-6-yl)guanidine | |
CAS RN |
168329-48-4 |
Source


|
| Record name | 2-(5-Bromoquinoxalin-6-yl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168329484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Bromoquinoxalin-6-yl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(5-BROMOQUINOXALIN-6-YL)GUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGH4FMM6SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)


